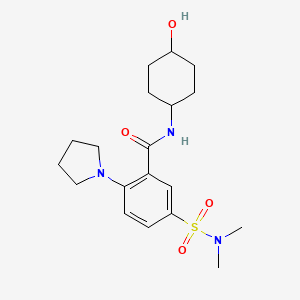
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as S-7920, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain receptors, such as the mu-opioid receptor and the dopamine transporter. 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been shown to increase the release of dopamine in the brain, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of neuropathic pain. 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is its high potency and selectivity for the mu-opioid receptor and the dopamine transporter. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One potential avenue of research is to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another direction is to explore its potential as a treatment for other conditions, such as depression and anxiety disorders. Additionally, the development of more water-soluble formulations of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide could improve its potential as a therapeutic agent.
Conclusion:
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a promising chemical compound that has shown potential for a variety of therapeutic applications. Its high potency and selectivity for certain receptors make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves a multi-step process that includes the reaction of 4-ethoxybenzoic acid with thionyl chloride, followed by the addition of 2,2,6,6-tetramethylpiperidine and N,N-dimethylformamide. The resulting product is purified to obtain 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has also been investigated for its potential as an anti-addictive drug, as it has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-6-22-15-9-7-13(8-10-15)16(21)19-14-11-17(2,3)20-18(4,5)12-14/h7-10,14,20H,6,11-12H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQZXBVHJVCYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)


![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)